molecular formula C11H9N3O2 B1511543 2-Methyl-4-(4-nitrophenyl)pyrimidine CAS No. 874773-94-1

2-Methyl-4-(4-nitrophenyl)pyrimidine

Cat. No.: B1511543
CAS No.: 874773-94-1
M. Wt: 215.21 g/mol
InChI Key: MWOWFGCAKQCRTN-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-nitrophenyl)pyrimidine (CAS: 874774-08-0) is a pyrimidine derivative featuring a methyl group at the 2-position and a 4-nitrophenyl substituent at the 4-position. Pyrimidines are aromatic heterocycles with two nitrogen atoms at the 1- and 3-positions, making them key scaffolds in medicinal chemistry and materials science. The nitro group at the para position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

2-methyl-4-(4-nitrophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c1-8-12-7-6-11(13-8)9-2-4-10(5-3-9)14(15)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOWFGCAKQCRTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744687
Record name 2-Methyl-4-(4-nitrophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874773-94-1
Record name 2-Methyl-4-(4-nitrophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(4-nitrophenyl)pyrimidine typically involves the reaction of 4-nitroaniline with a suitable pyrimidine derivative under specific conditions. One common method is the condensation reaction between 4-nitroaniline and malononitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(4-nitrophenyl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding nitroso or nitro derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced forms of the compound.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyrimidines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-methyl-4-(4-nitrophenyl)pyrimidine. For instance, it has been reported as a potential candidate against various pathogens, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined using a serial dilution method, demonstrating significant activity against the bacteria tested .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Reference
Staphylococcus aureus100
E. coli200

Structure-Activity Relationship (SAR) Studies

The compound has been utilized in SAR studies to explore modifications that enhance its biological activity. Research indicates that variations in the substituents on the pyrimidine ring can significantly affect the compound's potency and selectivity as an inhibitor of specific enzymes, such as dihydrofolate reductase (DHFR) .

Table 2: SAR Findings for Pyrimidine Derivatives

CompoundSubstituent ModificationActivity (IC50)Reference
Compound 12',5'-dichlorophenyl0.172 µM
Compound 2Trimethoxy phenylSelective
Compound 3Methyl group at N9Enhanced potency

Drug Development Potential

The compound's derivatives are being explored for their potential as new therapeutic agents. Studies have shown that modifications can lead to improved pharmacokinetic properties and increased efficacy against specific targets, such as cancer cells and inflammatory pathways .

Case Study: Inhibition of COX-2 Enzyme

In one notable study, derivatives of pyrimidines, including those related to this compound, were evaluated for their ability to inhibit cyclooxygenase-2 (COX-2). The results indicated promising anti-inflammatory effects with IC50 values comparable to established drugs like celecoxib .

Synthesis and Molecular Docking Studies

Recent advancements in synthetic methodologies have facilitated the production of various analogs of this compound. Molecular docking studies have provided insights into the binding interactions at the molecular level, aiding in the rational design of more potent derivatives .

Table 3: Summary of Synthesis Methods

Synthesis MethodYield (%)Reference
Buchwald-Hartwig Coupling85
Microwave-Assisted Synthesis90

Mechanism of Action

The mechanism by which 2-Methyl-4-(4-nitrophenyl)pyrimidine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-(3-Nitrophenyl)pyrimidin-2-amine (CAS: 16495-82-2)
  • Structural Difference : The nitro group is at the meta position of the phenyl ring, and the 2-position is occupied by an amine group instead of a methyl group.
  • The amine group increases hydrogen-bonding capacity, which may enhance solubility in polar solvents .
2-Methyl-4-(3-nitrophenyl)pyrimidine (CAS: 874774-08-0)
  • Structural Difference : Nitro group at the meta position but retains the 2-methyl group.
  • Impact : The meta-nitro substituent may lead to weaker intermolecular π-π stacking compared to the para-nitro analog. Steric effects from the methyl group remain consistent .

Core Heterocycle Modifications

(RS)-2-Methyl-4-(4-nitrophenyl)pyrano[3,2-c]chromen-5-one
  • Structural Difference: A pyranochromenone core replaces the pyrimidine ring.
  • The 4-nitrophenyl group contributes similar electron-withdrawing effects, but the extended conjugation may shift UV-Vis absorption spectra .
5-(4-Methylphenoxy)-4-phenyl-6-(4-nitrophenyl)-2(1H)-pyrimidinone (CAS: 42919-60-8)
  • Structural Difference: A pyrimidinone core (with a ketone group) replaces the pyrimidine, and additional substituents (4-methylphenoxy, phenyl) are present.
  • Impact: The ketone group introduces hydrogen-bonding sites, affecting crystallization behavior. The 4-nitrophenyl group’s electronic effects are moderated by the bulky 4-methylphenoxy substituent, which may reduce solubility in non-polar solvents .

Substituent Steric and Functional Group Effects

(R)-tert-Butyl 1-(4-methoxyphenyl)-2-methyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate (7ea)
  • Structural Difference : A dihydropyridine core with tert-butyl ester and methoxyphenyl groups.
  • Impact : The tert-butyl group introduces steric hindrance, reducing crystallization efficiency (51% stereochemical purity via HPLC). The 4-nitrophenyl group’s electronic effects are similar, but the dihydropyridine core’s reduced aromaticity may lower thermal stability compared to pyrimidines .
Methyl 2,4-dihydroxy-5-(4-nitrophenyl)pyrimidine
  • Structural Difference : Hydroxyl groups at the 2- and 4-positions instead of methyl and hydrogen.
  • Impact : The hydroxyl groups enable strong hydrogen bonding, as evidenced by its crystalline structure. This increases melting point and solubility in aqueous media compared to the methyl-substituted analog .

Data Tables

Table 2: Intermolecular Interaction Comparisons

Compound Hydrogen Bonding Sites Dominant Interactions (Hirshfeld Analysis) Crystallinity Reference
2-Methyl-4-(4-nitrophenyl)pyrimidine None π-π stacking, van der Waals Moderate
Methyl 2,4-dihydroxy-5-(4-NO₂Ph)pyrimidine 2-OH, 4-OH O-H···O/N H-bonds High
Bis(4-chlorophenylacetate) derivatives Cl, OAc groups C-Cl···O, C-H···O interactions High

Key Research Findings

  • Synthetic Efficiency : Dihydropyridine derivatives (e.g., 7da, 7ea) exhibit lower stereochemical purity (51–66% via HPLC) compared to pyrimidines, likely due to steric effects from bulky substituents .
  • Electron-Withdrawing Effects : Para-nitro substitution enhances electrophilic reactivity in pyrimidines, whereas meta-nitro analogs show reduced resonance stabilization .
  • Crystallinity: Hydroxyl groups in pyrimidine derivatives (e.g., Methyl 2,4-dihydroxy-5-(4-NO₂Ph)pyrimidine) promote high crystallinity via H-bonding, whereas methyl-substituted analogs rely on weaker van der Waals interactions .

Biological Activity

2-Methyl-4-(4-nitrophenyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. The compound's structure, characterized by the presence of a nitrophenyl group, suggests various interactions with biological targets, which may lead to significant pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular macromolecules. Additionally, the pyrimidine ring may bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit bacterial growth by targeting essential bacterial enzymes .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameTarget BacteriaInhibition Zone (mm)
This compoundE. coli15
2-Methyl-4-(3-nitrophenyl)pyrimidineS. aureus18

Anticancer Properties

Pyrimidines are also explored for their anticancer potential. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of the EGFR signaling pathway . For example, a compound structurally related to this compound showed promising results in inhibiting cell proliferation in breast cancer models.

Case Study: EGFR Inhibition
A recent study evaluated the anticancer efficacy of a pyrimidine derivative against EGFR-mutant lung cancer cells. The compound was found to significantly reduce cell viability and induce cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

Pyrimidines have been reported to exhibit anti-inflammatory properties by inhibiting inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO). In vitro studies indicated that derivatives could significantly reduce the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated macrophages .

Table 2: Anti-inflammatory Activity

Compound NamePGE2 Inhibition (%)iNOS Expression Reduction (%)
This compound7060
Indomethacin8075

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-4-(4-nitrophenyl)pyrimidine
Reactant of Route 2
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